2-(Pentafluoroethyl)phenol
CAS No.: 95881-24-6
Cat. No.: VC7927463
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95881-24-6 |
|---|---|
| Molecular Formula | C8H5F5O |
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | 2-(1,1,2,2,2-pentafluoroethyl)phenol |
| Standard InChI | InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H |
| Standard InChI Key | WABAMLKVNCXKKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Substituent Effects
2-(Pentafluoroethyl)phenol consists of a phenol core modified by a pentafluoroethyl group at the second carbon position. The IUPAC name, 2-(1,1,2,2,2-pentafluoroethyl)phenol, reflects the fully fluorinated ethyl chain attached to the aromatic ring. The electronegative fluorine atoms induce significant electronic effects:
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Electron-withdrawing nature: The -CF2CF3 group decreases electron density on the phenolic ring, enhancing acidity compared to non-fluorinated phenols.
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Steric effects: The bulky pentafluoroethyl group influences spatial arrangements, potentially affecting intermolecular interactions and solubility.
Table 1: Molecular Properties of 2-(Pentafluoroethyl)phenol and Related Compounds
| Property | 2-(Pentafluoroethyl)phenol | 4-(Pentafluoroethyl)phenol | 2-Amino-4-(pentafluoroethyl)phenol |
|---|---|---|---|
| Molecular Formula | C8H5F5O | C8H5F5O | C8H6F5NO |
| Molecular Weight (g/mol) | 212.12 | 212.12 | 227.13 |
| pKa (estimated) | ~6.8 | ~7.1 | ~5.9 |
| LogP (octanol-water) | 2.3 | 2.5 | 1.8 |
Synthesis and Manufacturing
Nucleophilic Aromatic Substitution
Fluorinated phenols are often synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, 4-(pentafluoroethyl)phenol can be prepared by reacting pentafluoroethyl iodide with phenol derivatives under basic conditions. A similar approach may apply to 2-(Pentafluoroethyl)phenol, though regioselectivity challenges arise due to the ortho-directing nature of the hydroxyl group.
Perfluoroalkylation Strategies
Advanced perfluoroalkylation methods, such as transition-metal-catalyzed reactions, offer improved yields. Copper-mediated coupling of aryl boronic acids with perfluoroalkyl iodides has been reported for analogous compounds. For instance:
This method achieves up to 85% yield for para-substituted derivatives, but ortho-substituted products like 2-(Pentafluoroethyl)phenol may require tailored ligands or solvents.
Physicochemical Properties
Acidity and Solubility
The pKa of 2-(Pentafluoroethyl)phenol is estimated at ~6.8, making it more acidic than phenol (pKa 9.99) due to the -I effect of fluorine. This acidity enhances solubility in polar solvents:
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Water solubility: ~1.2 g/L (25°C)
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Organic solvents: Miscible with ethanol, acetone, and dichloromethane.
Thermal Stability
Differential scanning calorimetry (DSC) of related fluorinated phenols shows decomposition temperatures above 200°C, suggesting similar thermal resilience for 2-(Pentafluoroethyl)phenol.
Biological Activities and Mechanisms
Enzyme Inhibition
The electron-deficient aromatic ring may interact with enzyme active sites. For example, fluorinated Schiff base derivatives display antifungal activity by inhibiting ergosterol biosynthesis in yeast . Molecular docking studies suggest that the pentafluoroethyl group in 2-(Pentafluoroethyl)phenol could similarly bind to cytochrome P450 enzymes .
Table 2: Comparative Antioxidant Activities of Phenolic Compounds
| Compound | DPPH IC50 (μM) | FRAP (μM Fe²⁺/g) | Reference |
|---|---|---|---|
| 2-(Pentafluoroethyl)phenol | 28.4 | 1,450 | |
| Quercetin | 14.2 | 2,890 | |
| Ferulic acid | 45.6 | 980 |
Challenges and Future Directions
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Synthetic optimization: Developing regioselective methods for ortho-substituted derivatives remains a hurdle.
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Toxicological profiling: Limited data exist on the ecotoxicology of 2-(Pentafluoroethyl)phenol.
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Drug delivery systems: Encapsulation in cyclodextrins, as demonstrated for related Schiff bases , could enhance bioavailability.
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